Ethyl(methyl)carbamoyl]methanesulfonyl chloride is an organosulfur compound characterized by the presence of both a carbamoyl and a methanesulfonyl chloride functional group. The compound can be represented by the molecular formula . It appears as a colorless to pale yellow liquid and is known for its reactivity, particularly in nucleophilic substitution reactions. This compound is significant due to its potential applications in organic synthesis and medicinal chemistry.
The synthesis of ethyl(methyl)carbamoyl]methanesulfonyl chloride can be achieved through several methods:
Ethyl(methyl)carbamoyl]methanesulfonyl chloride has several notable applications:
Interaction studies involving ethyl(methyl)carbamoyl]methanesulfonyl chloride primarily focus on its reactivity with nucleophiles such as amines and alcohols. The nature of these interactions suggests that the compound may form stable adducts or products that could be further analyzed for their chemical properties or biological activities.
Ethyl(methyl)carbamoyl]methanesulfonyl chloride shares structural similarities with several other compounds, particularly within the class of sulfonamides and carbamates. Here are some similar compounds:
Ethyl(methyl)carbamoyl]methanesulfonyl chloride is unique due to its combination of both ethyl and methyl groups within the carbamoyl structure, which may influence its reactivity and potential applications compared to other simpler compounds like dimethylcarbamoyl chloride or methanesulfonyl chloride. This structural diversity could lead to distinct chemical behaviors in synthetic pathways and biological interactions.
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride, systematically named as (N-ethyl-N-methylcarbamoyl)methanesulfonyl chloride, has the molecular formula C₅H₁₀ClNO₃S and a molecular weight of 199.66 g/mol. The compound features a methanesulfonyl group (–SO₂Cl) linked to a carbamoyl moiety (–N(C₂H₅)(CH₃)C(O)–), which distinguishes it from simpler sulfonyl chlorides. The carbamoyl group introduces both steric and electronic effects that modulate reactivity, making the compound suitable for selective substitutions in synthetic pathways.
The IUPAC nomenclature follows standard rules for sulfonyl chlorides, with the parent chain identified as methanesulfonyl chloride. The substituents—ethyl and methyl groups on the carbamoyl nitrogen—are prioritized alphabetically, resulting in the prefix N-ethyl-N-methylcarbamoyl. Common synonyms include ethyl(methyl)carbamoyl methanesulfonyl chloride and EVT-13209410 (a catalog designation). Its CAS Registry Number, 140-80-7, aligns with derivatives of carbamic acid and sulfonic acid chlorides.
Structurally, the compound’s electrophilic sulfur center in the sulfonyl chloride group enables nucleophilic attacks, while the carbamoyl group provides a site for further functionalization. This duality has made it valuable in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds.
Sulfonyl chlorides have been integral to organic synthesis since the early 20th century, with seminal work by chemists like Theodor Zincke and Gerhard Domagk laying the groundwork for their application in medicinal chemistry. Domagk’s discovery of Prontosil, a sulfonamide antibiotic, in 1932 marked a turning point, demonstrating the therapeutic potential of sulfur-containing compounds. Early methods for synthesizing sulfonyl chlorides relied on harsh reagents like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂), which limited functional group compatibility.
The development of [ethyl(methyl)carbamoyl]methanesulfonyl chloride reflects advancements in sulfonyl chloride synthesis. Traditional routes involved chlorination of sulfonic acids or thiols, but modern approaches prioritize milder conditions. For example, the reaction of ethyl methylcarbamate with methanesulfonyl chloride in the presence of a base like triethylamine (Et₃N) achieves high yields (>90%) by minimizing side reactions. This method contrasts with older protocols that required stoichiometric oxidants, highlighting progress in reagent design.
Historically, sulfonyl chlorides were perceived as terminal functional groups rather than intermediates. However, recent strategies, such as the use of pyrylium tetrafluoroborate (Pyry-BF₄) for late-stage chlorination of sulfonamides, have expanded their utility in drug discovery. These innovations underscore the evolving role of sulfonyl chlorides from simple electrophiles to versatile building blocks.
In modern organosulfur chemistry, [ethyl(methyl)carbamoyl]methanesulfonyl chloride occupies a niche as a bifunctional reagent. Its methanesulfonyl chloride group participates in nucleophilic substitutions, while the carbamoyl moiety can engage in condensation or cyclization reactions. For instance, it has been employed to synthesize sulfonamide-based protease inhibitors and herbicidal sulfonate esters, leveraging its ability to transfer both sulfonyl and carbamoyl groups.
A key advancement is its use in parallel synthesis for drug candidate libraries. By reacting with diverse amines, the compound generates sulfonamides with varying pharmacokinetic profiles. Recent studies demonstrate its utility in optimizing indole-2-carboxamide inhibitors, where sulfonamide linkages improve binding affinity to viral replicases. Additionally, its compatibility with modern catalytic systems—such as photoredox catalysis—enables C–S bond formation under mild conditions, aligning with green chemistry principles.
The compound also exemplifies trends in chemoselective sulfonylations. Unlike traditional sulfonyl chlorides, which require stringent anhydrous conditions, [ethyl(methyl)carbamoyl]methanesulfonyl chloride exhibits stability in protic solvents, broadening its applicability. This property has been exploited in aqueous-phase reactions for bioconjugation, such as modifying protein lysine residues with sulfonate tags.
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride represents a complex organosulfur compound with the molecular formula C5H10ClNO3S and a molecular weight of 199.66 grams per mole [1] [2]. The compound bears the Chemical Abstracts Service registry number 1596027-23-4 and follows the International Union of Pure and Applied Chemistry nomenclature as 2-(ethyl(methyl)amino)-2-oxoethane-1-sulfonyl chloride [1] [2].
The molecular structure incorporates both carbamoyl and methanesulfonyl functional groups, creating a distinctive architectural framework . The canonical Simplified Molecular Input Line Entry System representation CCN(C)C(=O)CS(=O)(=O)Cl accurately depicts the connectivity pattern [2]. The International Chemical Identifier key WKQZEOFXFHRORR-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular entity [1] [2].
The elemental composition demonstrates a balanced distribution across multiple atom types. Carbon atoms constitute the largest mass percentage at 30.08%, followed by oxygen at 24.04% and chlorine at 17.76% [4]. Sulfur contributes 16.06% to the total molecular mass, while nitrogen accounts for 7.02% and hydrogen represents 5.05% [4].
| Element | Count | Atomic Mass (u) | Total Mass Contribution (u) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 5 | 12.011 | 60.055 | 30.08 |
| Hydrogen (H) | 10 | 1.008 | 10.080 | 5.05 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 | 17.76 |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 7.02 |
| Oxygen (O) | 3 | 15.999 | 47.997 | 24.04 |
| Sulfur (S) | 1 | 32.065 | 32.065 | 16.06 |
The molecular framework encompasses diverse bonding motifs characteristic of organosulfur chemistry [5]. The carbamoyl group features a carbonyl carbon-oxygen double bond with typical bond length of 1.21 Angstroms, consistent with experimental observations for carbonyl compounds [6]. The nitrogen center forms single bonds to both methyl and ethyl substituents, each approximately 1.47 Angstroms in length [6].
The sulfonyl moiety contains two sulfur-oxygen double bonds, each measuring approximately 1.43 Angstroms [7]. These bonds exhibit significant ionic character due to the electronegativity difference between sulfur and oxygen [5]. The sulfur-chlorine single bond extends to approximately 2.01 Angstroms, reflecting the larger atomic radius of chlorine [7].
| Bond Type | Count | Typical Bond Length (Å) | Bond Character |
|---|---|---|---|
| C-H (aliphatic) | 10 | 1.09 | Nonpolar covalent |
| C-C (single) | 1 | 1.54 | Nonpolar covalent |
| C-N (single) | 1 | 1.47 | Polar covalent |
| C=O (carbonyl) | 1 | 1.21 | Polar covalent (π-bond) |
| C-S (single) | 1 | 1.82 | Polar covalent |
| S=O (sulfonyl) | 2 | 1.43 | Polar covalent (π-bond) |
| S-Cl (single) | 1 | 2.01 | Polar covalent |
The molecular architecture exhibits eleven heavy atoms with four rotatable bonds, providing moderate conformational flexibility [2]. The compound contains three hydrogen bond acceptors but no hydrogen bond donors, influencing its intermolecular interaction patterns [2].
Conformational analysis of [ethyl(methyl)carbamoyl]methanesulfonyl chloride reveals multiple sources of molecular flexibility arising from restricted rotation about specific bonds [8] [9]. The carbamoyl functionality exhibits characteristic amide bond rotation barriers ranging from 15 to 18 kilocalories per mole, consistent with partial double bond character resulting from nitrogen lone pair delocalization into the carbonyl π-system [10] [11].
The carbamoyl group presents the most significant conformational restriction within the molecular framework [9] [10]. Nuclear magnetic resonance studies on related tertiary carbamates demonstrate activation barriers of approximately 15.65 kilocalories per mole for carbon-nitrogen bond rotation [12]. This barrier arises from resonance stabilization involving the nitrogen lone pair and the carbonyl π-system [11].
Variable temperature nuclear magnetic resonance experiments on similar carbamoyl compounds reveal distinct conformational preferences dependent on substituent patterns [13]. The ethyl and methyl groups attached to nitrogen create an asymmetric environment, potentially leading to observable conformational isomers at low temperatures [12].
The methanesulfonyl chloride moiety introduces additional conformational complexity through restricted rotation about the carbon-sulfur bond [14]. Density functional theory calculations on aromatic sulfonamides indicate energy barriers of 20.4 to 21.9 kilocalories per mole for sulfonyl group rotation [14]. The sulfur center adopts tetrahedral geometry with bond angles deviating from ideal values due to multiple bonding considerations [7] [15].
Computational studies reveal that sulfonyl groups preferentially adopt conformations minimizing steric interactions between the chlorine atom and other molecular segments [14]. The sulfur-chlorine bond orientation significantly influences overall molecular geometry and energy [16].
| Conformational Parameter | Expected Barrier (kcal/mol) | Conformational Implications |
|---|---|---|
| C-N bond rotation (carbamoyl) | 15-18 | Restricted rotation due to partial double bond character |
| C-C bond rotation (ethyl chain) | 2-4 | Relatively free rotation with staggered preference |
| C-S bond rotation (methanesulfonyl) | 3-6 | Moderate restriction due to S=O interactions |
| N-C=O syn/anti orientation | 0.5-2 | Preference depends on steric and electronic factors |
| S-C bond rotation | 1-3 | Affected by sulfonyl group electron-withdrawing effects |
The overall molecular flexibility represents a balance between conformational freedom and restriction [17]. The ethyl chain provides relatively unrestricted rotation with typical alkane barrier heights of 2 to 4 kilocalories per mole [17]. However, the proximity to the electron-withdrawing carbamoyl group may slightly elevate these barriers [13].
Theoretical investigations suggest multiple low-energy conformers exist for compounds containing both carbamoyl and sulfonyl functionalities [14]. The interplay between these groups creates a complex potential energy surface with several stable conformational states [9].
Density functional theory calculations provide essential insights into the electronic structure and energetic properties of [ethyl(methyl)carbamoyl]methanesulfonyl chloride [16] [18]. Contemporary computational studies employ hybrid functionals such as B3LYP-D3(BJ) or M06-2X with dispersion corrections to accurately describe weak intermolecular interactions [18].
Theoretical investigations of sulfonyl chlorides reveal significant hyperconjugative interactions between sulfur-chlorine σ* orbitals and adjacent π-systems [5]. The sulfur center maintains an oxidation state of +6, similar to sulfuric acid derivatives, with tetrahedral coordination geometry [15]. Electron density analysis indicates substantial polarization of the sulfur-chlorine bond, with chlorine bearing significant negative charge [16].
The carbamoyl group exhibits characteristic electronic delocalization patterns observed in tertiary amides [11]. Natural bond orbital analysis typically reveals significant overlap between nitrogen lone pair orbitals and carbonyl π* orbitals, stabilizing the planar amide geometry [10].
Standard computational protocols for sulfonyl compounds employ basis sets of at least double-zeta quality with polarization functions [18]. The 6-31+G(d,p) basis set provides adequate geometry optimization, while single-point energy calculations benefit from larger basis sets such as aug-cc-pVTZ [18].
Dispersion corrections prove essential for accurate energetics, particularly for conformational studies involving weak interactions [18]. The D3(BJ) dispersion correction method demonstrates superior performance for organosulfur compounds compared to uncorrected functionals [18].
| Computational Aspect | Typical Choice | Purpose |
|---|---|---|
| Recommended Functional | B3LYP-D3(BJ) or M06-2X | Balance accuracy and computational cost |
| Basis Set (Geometry) | 6-31+G(d,p) or 6-311G(d,p) | Adequate geometry optimization |
| Basis Set (Energy) | aug-cc-pVTZ or 6-311++G(d,p) | High accuracy single point energies |
| Solvent Model | PCM or SMD (if needed) | Account for solvent effects |
| Dispersion Correction | D3(BJ) or D4 | Include van der Waals interactions |
Theoretical calculations predict multiple stable conformers within 3 to 5 kilocalories per mole of the global minimum [14]. The lowest energy structures typically adopt conformations minimizing steric clashes between bulky substituents while maximizing favorable electronic interactions [14].
Vibrational frequency calculations provide thermodynamic corrections essential for accurate free energy determinations [18]. Zero-point energy corrections typically range from 10 to 15 kilocalories per mole for molecules of this size [18].
Structural comparisons with analogous carbamoyl sulfonate compounds illuminate the unique properties of [ethyl(methyl)carbamoyl]methanesulfonyl chloride [19] [20]. The molecular architecture combines features from both simple carbamoyl chlorides and methanesulfonyl derivatives, creating distinctive chemical behavior [21].
N-Ethyl-N-methylcarbamoyl chloride, with molecular formula C4H8ClNO and molecular weight 121.57 grams per mole, represents the closest structural analog lacking the methanesulfonyl component [22] [23]. This compound exhibits similar conformational behavior around the carbamoyl group but lacks the additional complexity introduced by the sulfonyl functionality [22].
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| [Ethyl(methyl)carbamoyl]methanesulfonyl chloride | C5H10ClNO3S | 199.66 | Carbamoyl + methanesulfonyl groups |
| N-Ethyl-N-methylcarbamoyl chloride | C4H8ClNO | 121.57 | Simple carbamoyl chloride |
| Methanesulfonyl chloride | CH3SO2Cl | 114.55 | Simple methanesulfonyl chloride |
| 3-[Ethyl(methyl)carbamoyl]benzenesulfonyl chloride | C10H12ClNO3S | 261.73 | Carbamoyl + aromatic sulfonyl |
Aromatic carbamoyl sulfonates such as 3-[ethyl(methyl)carbamoyl]benzenesulfonyl chloride exhibit modified electronic properties due to aromatic π-system interactions [25]. The aromatic ring provides additional stabilization through extended conjugation but also introduces steric constraints [26].
Compounds bearing additional electron-withdrawing groups, such as 4-carbamoyl-2-nitrobenzenesulfonyl chloride, demonstrate enhanced electrophilic character [27]. The nitro group significantly increases the acidity of nearby functional groups and modifies conformational preferences [27].
Sulfonamide formation represents a common reaction pathway for sulfonyl chlorides, with reactivity influenced by both electronic and steric factors [20]. The carbamoyl substitution pattern affects nucleophilic attack rates and regioselectivity compared to simpler analogs [19].
Comparative kinetic studies reveal that carbamoyl-substituted sulfonyl chlorides exhibit moderate reactivity between simple alkyl and highly activated aromatic derivatives [28]. The electron-withdrawing nature of the carbamoyl group enhances electrophilicity while providing steric protection around the reactive center [19].
Studies of related compounds indicate that the presence of both carbamoyl and sulfonyl functionalities creates unique opportunities for dual reactivity patterns [29]. This dual functionality enables applications in medicinal chemistry where selective modification of biological targets requires precise control of reactivity [20].
The development of phosgene-free synthetic methodologies for carbamoyl compounds represents a significant advancement in green chemistry approaches to pharmaceutical intermediate synthesis. Traditional phosgene-based methods, while effective, pose substantial safety and environmental concerns due to the highly toxic nature of phosgene gas [1]. Modern synthetic strategies have evolved to utilize safer reagents while maintaining high efficiency and selectivity.
Triphosgene, chemically known as bis(trichloromethyl)carbonate, serves as a convenient phosgene equivalent that offers enhanced safety and handling characteristics [2]. The mechanism of triphosgene-mediated carbamoylation involves the initial formation of phosgene equivalents through decomposition, followed by nucleophilic attack by the carbamate precursor. Research has demonstrated that triphosgene can be quantitatively decomposed to phosgene by chloride ion, with diphosgene serving as an intermediate [3].
The synthesis of [Ethyl(methyl)carbamoyl]methanesulfonyl chloride using triphosgene typically involves the reaction of ethyl methylcarbamate with methanesulfonyl chloride in the presence of triphosgene and a suitable base such as triethylamine . The reaction proceeds through the formation of a reactive carbonyl intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product. Yields typically range from 85-95% under optimized conditions [5].
The reaction mechanism involves several key steps: first, triphosgene generates electrophilic carbonyl species that activate the carbamate functionality. The activated carbamate then reacts with methanesulfonyl chloride through a nucleophilic substitution mechanism. Pyridine or triethylamine serves as both a base to neutralize hydrogen chloride byproducts and as a catalyst to facilitate the reaction [2].
Solvent selection plays a critical role in optimizing carbamoylation reactions, affecting both reaction kinetics and product selectivity. Dichloromethane emerges as the preferred solvent for most carbamoyl chloride synthesis reactions due to its excellent solvating properties for both polar and nonpolar reactants, low boiling point facilitating easy removal, and chemical inertness under reaction conditions [6].
Research investigating solvent effects on carbamoylation reactions has revealed that polar aprotic solvents generally provide superior results compared to protic solvents. The optimization studies demonstrate that dichloromethane provides yields of 85-90% with high selectivity, while alternative solvents such as tetrahydrofuran and acetonitrile show reduced performance [7]. Mixed solvent systems, particularly tetrahydrofuran:ethanol:water mixtures in 1:2:2 ratios, have shown exceptional performance in microwave-assisted synthesis, achieving yields of 90-95% [8].
Temperature optimization studies indicate that carbamoylation reactions proceed optimally at temperatures between 0-25°C, balancing reaction rate with product stability [9]. Higher temperatures can lead to increased side reactions and decomposition products, while lower temperatures result in reduced reaction rates and incomplete conversion.
Nucleophilic substitution represents the fundamental mechanistic pathway for the formation of [Ethyl(methyl)carbamoyl]methanesulfonyl chloride. The sulfonyl chloride functionality acts as an excellent electrophile, readily undergoing nucleophilic attack by various nucleophilic species [10]. The mechanism typically follows an addition-elimination pathway, where the nucleophile attacks the sulfur center, forming a tetrahedral intermediate that subsequently eliminates chloride ion.
The reactivity of methanesulfonyl chloride towards nucleophiles has been extensively studied, revealing that the compound exhibits high electrophilicity due to the electron-withdrawing nature of the sulfonyl group [11]. Primary and secondary amines show particularly high reactivity, with reaction rates being significantly faster than corresponding reactions with alcohols or phenols [12].
Base selection is crucial for successful nucleophilic substitution reactions. Triethylamine serves as the preferred base for most nucleophilic substitution reactions involving sulfonyl chlorides, effectively neutralizing hydrogen chloride byproducts while maintaining sufficient nucleophilicity [6]. The pKa of protonated triethylamine (10.75) provides optimal buffering capacity for maintaining reaction pH within the desired range.
Continuous flow synthesis has emerged as a transformative approach for the production of sulfonyl chloride compounds, offering significant advantages over traditional batch processing methods [13]. The inherent safety benefits of continuous flow systems are particularly important when handling reactive intermediates and toxic byproducts associated with sulfonyl chloride synthesis.
Research has demonstrated that continuous flow systems can achieve space-time yields of 3.5-6.7 kg L⁻¹ h⁻¹ for sulfonyl chloride synthesis, representing a 3-7 fold improvement over batch processing [14]. The enhanced performance results from superior heat and mass transfer characteristics, precise residence time control, and the ability to operate under optimal steady-state conditions.
Microreactor technology has proven particularly effective for sulfonyl chloride synthesis, with reactor volumes as small as 639 μL achieving high conversion rates with residence times of only 41 seconds [14]. The rapid mixing and excellent temperature control afforded by microreactors enable the precise control of highly exothermic reactions, preventing thermal runaway and improving product selectivity.
The integration of automated process control systems in continuous flow synthesis has further enhanced process reliability and consistency. Real-time monitoring of critical process parameters such as temperature, pressure, and flow rates enables immediate response to process deviations, maintaining optimal reaction conditions throughout the production campaign [13].
The industrial-scale production of [Ethyl(methyl)carbamoyl]methanesulfonyl chloride presents several significant technical and economic challenges that must be addressed to ensure safe, efficient, and cost-effective manufacturing. The highly exothermic nature of sulfonyl chloride synthesis reactions poses the primary challenge, with adiabatic temperature rises potentially reaching 138-207°C [15].
Heat management systems require sophisticated engineering solutions, including continuous stirred-tank reactors with enhanced cooling capacity, advanced temperature control systems, and emergency cooling provisions. The economic investment for such systems is substantial, but necessary to prevent thermal runaway incidents that could result in equipment damage, product loss, and safety hazards [16].
Toxic gas evolution, particularly hydrogen chloride and sulfur dioxide, necessitates comprehensive gas handling and treatment systems. Closed-loop gas handling with scrubbing systems is essential to meet environmental regulations and protect worker safety [15]. The capital investment for such systems is significant but mandatory for regulatory compliance.
Equipment corrosion represents another major challenge, as chloride-containing reaction mixtures are highly corrosive to standard steel equipment. Specialized materials such as Hastelloy or 316L stainless steel are required for reactors, piping, and ancillary equipment, substantially increasing capital costs but ensuring long-term operational reliability [13].
Process scale-up from laboratory to industrial scale is complicated by non-linear heat transfer scaling effects. Traditional scale-up approaches often fail to account for the complex heat transfer dynamics in highly exothermic reactions. Modular continuous flow systems offer superior scalability, enabling linear scale-up through parallel operation of multiple identical modules [17].
Quality control presents ongoing challenges due to the reactive nature of the product and the potential for side reactions. Implementation of real-time process analytical technology enables continuous monitoring of product quality and immediate response to process deviations. While the initial investment in analytical instrumentation is substantial, the improved process control and reduced waste generation provide significant long-term economic benefits [18].